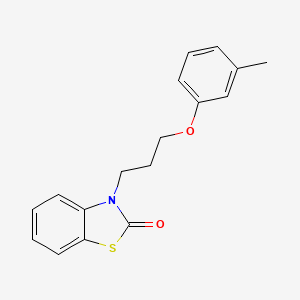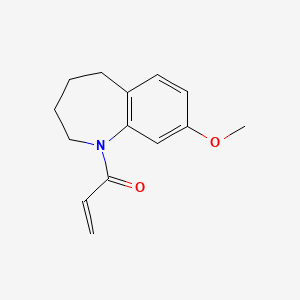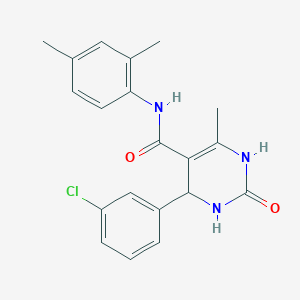
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids and their derivatives are widely used in medicinal chemistry. They are generally considered non-toxic and environmentally benign . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .
Molecular Structure Analysis
The general physical and chemical properties of boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Chemical Reactions Analysis
Boronic acids and their derivatives are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Aplicaciones Científicas De Investigación
Luminescent Sensing
A study developed a family of luminescent Ir(iii) complexes that can potentially act as sensors for carbohydrates. These complexes use boronic acid pinacol ester groups and have shown the ability to form cyclic esters with simple sugars like glucose and fructose. High-resolution mass spectrometry and photoluminescence titration studies validated the formation of these adducts, indicating their potential application in carbohydrate sensing (Hashemzadeh et al., 2020).
Analytical Challenges and Solutions
The analysis of reactive pinacolboronate esters, such as 2-aminopyrimidine-5-pinacolboronate ester, presents unique challenges due to their rapid hydrolysis. A study addressed these challenges by employing unconventional methods, including non-aqueous and aprotic diluents, and highly basic mobile phases in reversed-phase separation. This approach stabilized these reactive esters and allowed for accurate purity analysis, demonstrating its broad applicability for this class of compounds (Zhong et al., 2012).
Exciplex Formation Monitoring
Research demonstrated the monitoring of exciplex formation between pyridinium boronic acid and phenyl group via fluorescence. By adding pinacol, a cyclic boronate ester with enhanced Lewis acidity was formed, leading to a strengthened cation-π stacking interaction and a significant fluorescence enhancement. This study suggests potential applications in fluorescence-based monitoring and detection systems (Huang et al., 2010).
Suzuki Cross-Coupling Reactions
The synthesis of various boronic acid pinacol esters, like 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, was achieved through iridium-catalyzed aromatic borylation. These esters were then successfully employed in Suzuki couplings with various (hetero)aryl bromides, enabling the creation of structurally diverse compounds. This process highlights the critical role of boronic acid pinacol esters in facilitating cross-coupling reactions, which are pivotal in synthesizing complex organic compounds (Batool et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structural features .
Mode of Action
The compound’s mode of action is likely related to its boronic acid pinacol ester group. Boronic acids and their derivatives are widely used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with proteins, enzymes, and other biological targets .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by various factors, including their susceptibility to hydrolysis, which can be accelerated at physiological ph .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the rate of hydrolysis of boronic acid derivatives, which in turn can influence their stability and reactivity .
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQNLGOOSREEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

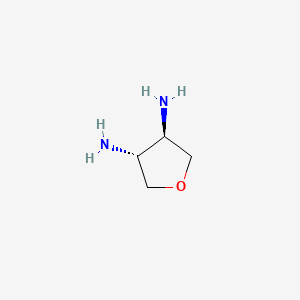
![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)
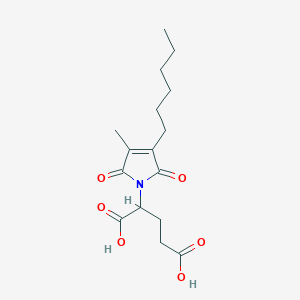

![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)

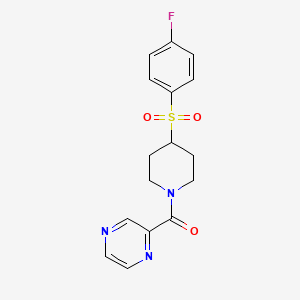

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)
